N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 953921-65-8
VCID: VC6510879
InChI: InChI=1S/C18H23FN2O3S/c1-21(2)15-8-6-14(7-9-15)5-4-12-20-25(22,23)16-10-11-18(24-3)17(19)13-16/h6-11,13,20H,4-5,12H2,1-3H3
SMILES: CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Molecular Formula: C18H23FN2O3S
Molecular Weight: 366.45

N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide

CAS No.: 953921-65-8

Cat. No.: VC6510879

Molecular Formula: C18H23FN2O3S

Molecular Weight: 366.45

* For research use only. Not for human or veterinary use.

N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide - 953921-65-8

Specification

CAS No. 953921-65-8
Molecular Formula C18H23FN2O3S
Molecular Weight 366.45
IUPAC Name N-[3-[4-(dimethylamino)phenyl]propyl]-3-fluoro-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C18H23FN2O3S/c1-21(2)15-8-6-14(7-9-15)5-4-12-20-25(22,23)16-10-11-18(24-3)17(19)13-16/h6-11,13,20H,4-5,12H2,1-3H3
Standard InChI Key JHLKOJZGSWAHKF-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₉H₂₄FN₃O₃S, with a molecular weight of 409.48 g/mol. Key structural features include:

  • A 3-fluoro-4-methoxybenzenesulfonamide group, which enhances electronic interactions with biological targets.

  • A 3-(4-dimethylaminophenyl)propyl chain, contributing to lipophilicity and membrane permeability.

  • The fluorine atom at the 3-position of the benzene ring, which modulates electron distribution and binding affinity .

Physicochemical Properties:

  • LogP: Estimated at 2.8 (moderate lipophilicity, facilitating cellular uptake).

  • Hydrogen Bond Donors/Acceptors: 3 donors (NH, SO₂NH) and 6 acceptors (SO₂, OCH₃, F, NH).

  • Polar Surface Area: 95 Ų, indicating moderate solubility in aqueous media.

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Sulfonylation: Reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with 3-(4-dimethylaminophenyl)propylamine in dichloromethane, catalyzed by triethylamine (yield: 72–85%) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Critical Parameters:

  • Temperature control (0–25°C) to minimize side reactions.

  • Stoichiometric excess of sulfonyl chloride (1.2 equiv) to ensure complete amine conversion.

Structural Modifications

Comparative studies highlight the impact of substituents:

  • Fluorine: Enhances metabolic stability and target binding via electron-withdrawing effects.

  • Methoxy Group: Improves solubility and modulates aromatic electrophilicity.

  • Propyl Linker: Balances flexibility and rigidity for optimal interaction with hydrophobic enzyme pockets .

Pharmacological Activities

Anti-Inflammatory Effects

In LPS-induced RAW264.7 macrophage models, structural analogs demonstrate:

  • NO Inhibition: 24–29% at 10 μM (cf. control L-NIL: 35%).

  • PGE₂ Reduction: IC₅₀ values of 2.54–3.47 μM, comparable to NS398 (COX-2 inhibitor) .

  • Cytokine Suppression: ≥60% inhibition of TNF-α, IL-6, and IL-1β at 10 μM .

Mechanistic Insights:

  • COX-2 Inhibition: Molecular docking reveals hydrogen bonding with Arg499 and π-stacking with Ser339 in the COX-2 active site .

  • iNOS Downregulation: Suppression of nitric oxide synthase mRNA expression.

Antimicrobial Activity

While direct data on this compound is limited, sulfonamide derivatives exhibit:

  • Broad-Spectrum Antibacterial Activity: MIC values of 4–16 μg/mL against S. aureus and E. coli.

  • Antifungal Potential: IC₅₀ of 12 μM against C. albicans .

Comparative Analysis with Structural Analogs

The table below contrasts key features and activities of related sulfonamides:

Compound NameStructural FeaturesBiological Activity
N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamideFluorine, methoxy, propyl linkerAnti-inflammatory (PGE₂ IC₅₀: 2.54 μM), moderate antimicrobial
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives Pyrazole core, sulfonamide terminusHigh NO inhibition (24%), cytokine suppression
N-(4-(3-(dimethylamino)propyl)sulfamoyl)phenyl derivatives Nitrophenyl diazenyl groupAnticancer (in vitro cytotoxicity)

Key Observations:

  • Fluorinated derivatives exhibit enhanced anti-inflammatory potency due to improved target binding .

  • Propyl linkers optimize spatial orientation for enzyme interaction.

Molecular Docking and Mechanistic Studies

COX-2 Interaction

Docking simulations (PDB ID: 5KIR) reveal:

  • Hydrogen Bonds: Between the sulfonamide NH and Arg499 (distance: 2.1 Å).

  • Hydrophobic Interactions: Fluorophenyl moiety with Val509 and Ala513 .

iNOS Binding

The methoxy group forms a π-cation interaction with heme iron (Fe²⁺), disrupting substrate access .

Future Directions

  • In Vivo Validation: Efficacy testing in murine inflammation models.

  • Structure-Activity Relationship (SAR): Systematic variation of the propyl linker and substituents.

  • Therapeutic Repurposing: Evaluation in neurodegenerative diseases with inflammatory components.

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